Acyclic Imine vs. Cyclic N-Glycoside Structure: Conformational Locking by 2-Deoxy Modification
N-Phenyl-2-deoxy-D-glucosylamine exists predominantly as an acyclic Schiff base (phenylimino form), as evidenced by its SMILES notation (C1=CC=C(C=C1)N=CC[C@@H]([C@@H](CO)O)O) and IUPAC name (2R,3S)-5-phenyliminopentane-1,2,3-triol [1]. In contrast, N-phenyl-D-glucosylamine (the non-deoxy analog) adopts a cyclic β-D-glucopyranosylamine form in solution and crystalline state [2]. This structural divergence is a direct consequence of the 2-deoxy modification, which removes the OH group that would otherwise stabilize the cyclic hemiacetal form.
| Evidence Dimension | Predominant solution/solid-state structure |
|---|---|
| Target Compound Data | Acyclic Schiff base (imine); open-chain phenylimino form confirmed by SMILES and IUPAC nomenclature |
| Comparator Or Baseline | N-Phenyl-D-glucosylamine: cyclic β-D-glucopyranosylamine form |
| Quantified Difference | Qualitative structural dichotomy: acyclic imine vs. cyclic N-glycoside |
| Conditions | Structural assignment based on PubChem computed descriptors (2024) and established literature on N-aryl-D-glucosylamines (Capon & Connett, J. Chem. Soc., 1965, 4492) |
Why This Matters
The acyclic imine form endows N-Phenyl-2-deoxy-D-glucosylamine with a different hydrolysis mechanism (endocyclic C-O bond cleavage) and greater susceptibility to acid-catalyzed hydrolysis compared to cyclic N-glycosides, directly impacting its shelf-life, formulation, and reactivity as a synthetic intermediate.
- [1] PubChem. (2025). Compound Summary: 2-Deoxy-N-Phenylglucosylamine, CID 29933670. National Center for Biotechnology Information. View Source
- [2] Capon, B., & Connett, B. E. (1965). The structure of some N-aryl-D-glucosylamines. Journal of the Chemical Society, 4492-4497. View Source
